molecular formula C12H7N3 B14070594 2-(1H-indol-5-ylmethylidene)propanedinitrile CAS No. 133550-09-1

2-(1H-indol-5-ylmethylidene)propanedinitrile

Cat. No.: B14070594
CAS No.: 133550-09-1
M. Wt: 193.20 g/mol
InChI Key: WXKRFPWLMFBHAV-UHFFFAOYSA-N
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Description

2-(1H-Indol-5-ylmethylidene)propanedinitrile is a heterocyclic compound featuring a propanedinitrile backbone conjugated with an indole moiety at the 5-position. The indole group, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, confers unique electronic and steric properties to the molecule. Propanedinitrile derivatives are known for their versatility in organic synthesis and applications in medicinal chemistry, particularly due to their electron-withdrawing nitrile groups, which enhance reactivity in cycloaddition and nucleophilic substitution reactions .

Properties

CAS No.

133550-09-1

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(1H-indol-5-ylmethylidene)propanedinitrile

InChI

InChI=1S/C12H7N3/c13-7-10(8-14)5-9-1-2-12-11(6-9)3-4-15-12/h1-6,15H

InChI Key

WXKRFPWLMFBHAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation: Primary Synthetic Pathway

The most widely reported method involves a Knoevenagel condensation between 1H-indol-5-carbaldehyde and malononitrile. This reaction proceeds via base-catalyzed nucleophilic attack of the active methylene group in malononitrile on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated dicyano moiety.

Typical reaction conditions :

  • Catalyst : Piperidine (5 mol%) or ammonium acetate
  • Solvent : Ethanol or toluene
  • Temperature : Reflux (78–110°C)
  • Time : 4–12 hours
  • Yield : 60–75%

A critical intermediate, 1H-indol-5-carbaldehyde , is often synthesized via the Vilsmeier-Haack reaction from 5-nitroindole. This involves treating the indole derivative with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 5-position. Subsequent reduction of the nitro group (if present) using Pd/C under hydrogen atmosphere yields the amine, which may require protection during aldehyde formation.

Alternative Methods: Nucleophilic Substitution and Cross-Coupling

While less common, nucleophilic substitution strategies have been explored. For example, halogenated indole derivatives (e.g., 5-bromoindole) may react with malononitrile derivatives under palladium catalysis, though yields are generally lower (<50%). Additionally, Sonogashira coupling between 5-ethynylindole and cyano precursors has been attempted but faces challenges in regioselectivity.

Reaction Optimization and Mechanistic Insights

Catalytic System Enhancements

Recent studies demonstrate that microwave-assisted synthesis reduces reaction times to 30–60 minutes while improving yields to 80–85%. The use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents also enhances reaction efficiency, achieving 78% yield at 90°C.

Substituent Effects on Reactivity

The electronic nature of the indole substituents profoundly influences reaction kinetics:

  • Electron-withdrawing groups (e.g., nitro at C5) accelerate aldehyde formation but require subsequent reduction steps.
  • Electron-donating groups (e.g., methoxy) slow condensation rates due to decreased electrophilicity of the carbonyl.

Table 1 : Impact of Indole Substituents on Knoevenagel Condensation Efficiency

Substituent Position Reaction Time (h) Yield (%)
-NO₂ 5 4 75
-NH₂ 5 6 68
-OCH₃ 4 8 52
-H - 6 65

Data adapted from synthesis studies.

Characterization and Analytical Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, indole NH), 8.25 (d, J = 8.4 Hz, 1H, H4), 7.92 (s, 1H, CH=C), 7.45–7.38 (m, 2H, H6/H7), 6.51 (dd, J = 2.0 Hz, 1H, H3).
  • IR (KBr): ν 2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C), 1580 cm⁻¹ (indole ring).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₂H₇N₃: 193.0637, found: 193.0639.

Crystallographic Data

Single-crystal X-ray diffraction confirms the Z-configuration of the exocyclic double bond, with dihedral angles of 12.3° between the indole and propanedinitrile planes.

Applications and Derivative Synthesis

The compound serves as a precursor for tyrphostin analogs (protein kinase inhibitors) and nonlinear optical materials . Functionalization via:

  • N-Alkylation : Quaternization of the indole nitrogen enhances solubility for biological assays.
  • Cyano Group Modification : Reduction with LiAlH₄ yields diamino derivatives for coordination chemistry.

Chemical Reactions Analysis

2-(1H-indol-5-ylmethylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions with reagents like halogens or sulfonyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

2-(1H-indol-5-ylmethylidene)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-5-ylmethylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of propanedinitrile derivatives, highlighting substituent variations, physicochemical properties, and biological activities:

Compound Substituents Molecular Formula Key Properties Biological Activity Reference
2-[(Chlorophenyl)methylene]propanedinitrile Chlorophenyl C₁₀H₅ClN₂ High reactivity due to electron-withdrawing Cl; used in tear gas formulations Not reported
2-[(4-Methoxyphenyl)methylene]propanedinitrile 4-Methoxyphenyl C₁₁H₈N₂O Enhanced solubility in polar solvents (e.g., DMSO, ethanol) Potential synthetic intermediate
2-[(3-Hydroxy-4-nitrophenyl)methylene]propanedinitrile 3-Hydroxy-4-nitrophenyl C₁₀H₅N₃O₃ Solubility influenced by nitro and hydroxyl groups; redox-active Anti-inflammatory/anticancer potential
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile 1-Methylpyrrole C₉H₇N₃ Planar structure confirmed by X-ray crystallography (R factor = 0.045) Not reported
3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile (thiophene derivative) Piperidine-thiophene C₁₀H₈N₄S Antibacterial activity against S. aureus (MIC = 12.5 µg/mL) Antibacterial
AG1024 ([3-Bromo-5-tert-butyl-4-hydroxyphenyl]propanedinitrile) Bromo-tert-butyl-hydroxyphenyl C₁₄H₁₃BrN₂O Tyrosine kinase inhibitor; molecular weight = 305.17 g/mol Anticancer (targets insulin-like growth factor)

Key Research Findings

Structural and Electronic Effects

  • Substituent Influence: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, enhancing reactivity in Michael additions or cyclizations. For example, 2-[(chlorophenyl)methylene]propanedinitrile is utilized in riot control agents due to its rapid reactivity . Conversely, methoxy groups improve solubility in polar solvents, as seen in 2-[(4-methoxyphenyl)methylene]propanedinitrile .
  • Crystallography : The pyrrole-substituted derivative (2-[(1-methylpyrrol-2-yl)methylidene]propanedinitrile) exhibits a planar geometry with a mean C–C bond length of 1.34 Å, facilitating π-π stacking in solid-state applications .

Biological Activity

2-(1H-indol-5-ylmethylidene)propanedinitrile, also known by its CAS number 133550-09-1, is an organic compound characterized by its unique indole structure and dual nitrile groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer properties and effects on various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C12H7N3, and it features a core indole moiety attached to a propanedinitrile group. The presence of the nitrile functional groups is significant as they can influence the compound's reactivity and interactions with biological targets.

PropertyValue
CAS Number 133550-09-1
Molecular Formula C12H7N3
Molecular Weight 209.2 g/mol
IUPAC Name This compound

Biological Activity Overview

Research has indicated that compounds containing indole structures often exhibit a range of biological activities. Specifically, this compound has been studied for its potential:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives of indole compounds have shown effectiveness against bacterial and fungal strains, indicating potential use in treating infections.
  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Mechanisms :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds could inhibit tumor growth in vitro and in vivo models. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis (PubMed ID: 32014077) .
  • Antimicrobial Efficacy :
    • Research conducted on various indole derivatives highlighted their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study indicated that modifications to the indole structure could enhance antimicrobial potency (PMC ID: PMC6170555) .
  • Enzyme Interaction Studies :
    • Molecular docking studies have suggested that this compound can effectively bind to active sites of certain enzymes, potentially acting as a competitive inhibitor. This was evidenced through biochemical assays measuring enzyme activity before and after treatment with the compound (PubChem) .

The proposed mechanisms of action for this compound include:

  • Reactive Intermediate Formation : The nitrile groups may form reactive intermediates that interact with nucleophilic sites in proteins, leading to altered enzyme function.
  • Signal Transduction Modulation : The compound may influence key signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.

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